molecular formula C21H18ClN3O2S B11256173 N-(4-chlorobenzyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

N-(4-chlorobenzyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11256173
M. Wt: 411.9 g/mol
InChI Key: CGKNKGXRWWJYFP-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the 4-chlorophenylmethyl group: This is achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Introduction of the 4-methoxyphenyl group: This step involves a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.

    Final carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce reaction time, and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-[(4-methylphenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H18ClN3O2S/c1-13-19(20(26)23-11-14-3-7-16(22)8-4-14)28-21-24-18(12-25(13)21)15-5-9-17(27-2)10-6-15/h3-10,12H,11H2,1-2H3,(H,23,26)

InChI Key

CGKNKGXRWWJYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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